molecular formula C11H14IN B8593627 N-[1-(4-iodophenyl)ethyl]cyclopropanamine

N-[1-(4-iodophenyl)ethyl]cyclopropanamine

Cat. No.: B8593627
M. Wt: 287.14 g/mol
InChI Key: XFPKUFBGOBSGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-iodophenyl)ethyl]cyclopropanamine is a useful research compound. Its molecular formula is C11H14IN and its molecular weight is 287.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14IN

Molecular Weight

287.14 g/mol

IUPAC Name

N-[1-(4-iodophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H14IN/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3

InChI Key

XFPKUFBGOBSGNU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)I)NC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopropylamine (0.85 g), acetic acid (0.89 g), and sodium triacetoxyborohydride (3.2 g) were added to a chloroform (20 mL) solution of 1-(4-iodophenyl)ethanone (1.2 g), and the mixture was stirred in a nitrogen atmosphere for 24 hours at room temperature. A saturated aqueous solution of sodium hydrogen carbonate was added to the reaction mixture, and then the mixture was extracted with chloroform. Then, the organic layer was washed with brine, and dried over anhydrous magnesium sulfate. Then, the desiccant was filtered out, and the solvent was distilled off under reduced pressure. The resulting residue was purified by OH type silica gel chromatography (hexane/ethyl acetate=80/20) to obtain N-[1-(4-iodophenyl)ethyl]cyclopropylamine (colorless oil) (1.3 g, 95%).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.89 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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